IVMT-Rx-3
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Overview
Description
IVMT-Rx-3 is a chemical compound that serves as an inhibitor of the syndecan binding protein’s targeting of the PDZ1 and PDZ2 domains of melanoma differentiation-associated gene-9/syntenin. It effectively blocks the interaction between melanoma differentiation-associated gene-9/syntenin and Src, diminishes nuclear factor kappa-light-chain-enhancer of activated B cells activation, and suppresses matrix metalloproteinase-2 and matrix metalloproteinase-9 expression, thereby inhibiting melanoma metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
IVMT-Rx-3 is synthesized through a fragment-based drug discovery approach. The inhibitor of the PDZ1 domain is joined to the second PDZ binding peptide (TNYYFV) with a polyethylene glycol linker, resulting in this compound that engages both PDZ domains of melanoma differentiation-associated gene-9/syntenin .
Industrial Production Methods
The industrial production methods for this compound involve standard organic synthesis techniques, including high-performance liquid chromatography, liquid chromatography-mass spectrometry, and nuclear magnetic resonance for confirming synthesis .
Chemical Reactions Analysis
Types of Reactions
IVMT-Rx-3 undergoes various types of reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Affecting the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Polyethylene glycol: Used as a linker.
High-performance liquid chromatography solvents: For purification.
Nuclear magnetic resonance solvents: For structural confirmation.
Major Products Formed
The major products formed from the reactions involving this compound are primarily the inhibition complexes with melanoma differentiation-associated gene-9/syntenin, leading to reduced activation of nuclear factor kappa-light-chain-enhancer of activated B cells and suppression of matrix metalloproteinase-2 and matrix metalloproteinase-9 expression .
Scientific Research Applications
IVMT-Rx-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protein-protein interactions.
Biology: Investigated for its role in inhibiting melanoma metastasis.
Medicine: Potential therapeutic applications in treating melanoma and other cancers that overexpress melanoma differentiation-associated gene-9/syntenin.
Industry: Utilized in the development of novel therapeutic strategies targeting melanoma and other cancers
Mechanism of Action
IVMT-Rx-3 exerts its effects by disrupting the interactions between melanoma differentiation-associated gene-9/syntenin and Src. This deactivation of nuclear factor kappa-light-chain-enhancer of activated B cells suppresses invasion and angiogenesis-associated genes, blocking tumor cell migration. Additionally, this compound inhibits the expression of nuclear factor kappa-light-chain-enhancer of activated B cells-dependent inflammatory cytokines, boosting anti-tumor immunity .
Comparison with Similar Compounds
Similar Compounds
PDZ1i: An inhibitor of the PDZ1 domain that effectively blocks cancer invasion in vitro and in vivo.
PDZ2 selective peptide: Targets the PDZ2 domain of melanoma differentiation-associated gene-9/syntenin.
Uniqueness of IVMT-Rx-3
This compound is unique in its ability to simultaneously engage both PDZ domains of melanoma differentiation-associated gene-9/syntenin, providing enhanced antimetastatic activities compared to other inhibitors that target only one domain .
Properties
Molecular Formula |
C69H90F3N13O24 |
---|---|
Molecular Weight |
1542.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-4-amino-2-[[(2S,3R)-2-[3-[2-[2-[2-[2-[3-[2,5-dimethyl-4-[(2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carbonyl)amino]anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C67H89N13O22.C2HF3O2/c1-36(2)56(66(96)97)77-62(92)50(34-41-11-15-43(83)16-12-41)73-60(90)49(33-40-9-13-42(82)14-10-40)72-59(89)46(17-18-55(87)88)70-61(91)51(35-52(68)84)74-63(93)57(39(5)81)76-54(86)20-22-99-24-26-101-28-30-102-29-27-100-25-23-98-21-19-53(85)69-47-31-38(4)48(32-37(47)3)71-64(94)58-78-67-75-45-8-6-7-44(45)65(95)80(67)79-58;3-2(4,5)1(6)7/h9-16,31-32,36,39,46,49-51,56-57,81-83H,6-8,17-30,33-35H2,1-5H3,(H2,68,84)(H,69,85)(H,70,91)(H,71,94)(H,72,89)(H,73,90)(H,74,93)(H,76,86)(H,77,92)(H,87,88)(H,96,97)(H,75,78,79);(H,6,7)/t39-,46+,49+,50+,51+,56+,57+;/m1./s1 |
InChI Key |
YNZDNUMEGIYURC-MXAJGPDHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(C(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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